molecular formula C32H52O3 B2788842 28-Acetylbetulin CAS No. 27686-35-7

28-Acetylbetulin

Cat. No. B2788842
CAS RN: 27686-35-7
M. Wt: 484.765
InChI Key: PNDHMMQVMNVWPV-VFUWXHBOSA-N
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Description

28-Acetylbetulin is a lupane triterpenoid and a derivative of the cholesterol biosynthesis inhibitor betulin . It has been found in M. chiapensis and exhibits anti-inflammatory and anticancer activities .


Synthesis Analysis

28-Acetylbetulin is a good starting compound for the synthesis of 3- or 3,28-substituted betulin derivatives with biological activity . The final product of the reaction of 28-acetylbetulin and acrylic acid under Steglich esterification conditions produced a new 3-alkenyl betulin derivative . The reaction of betulin with acetic anhydride leads to two products, i.e., 28-acetylbetulin and 3,28-diacetylbetulin .


Molecular Structure Analysis

The crystal structure and absolute configuration of 28-O-acetylbetulin have been determined by X-ray crystallographic analysis . The structure of the obtained compound was confirmed based on the analysis of NMR, IR, EI MS, and HRMS spectra .


Chemical Reactions Analysis

The final product of the reaction of 28-acetylbetulin and acrylic acid under Steglich esterification conditions produced a new 3-alkenyl betulin derivative . The chemical shift of the H3 and two H28 proton signals depends to a greater extent on the substituents present in these positions .

Scientific Research Applications

Synthesis of Betulin Derivatives

28-Acetylbetulin is a good starting compound for the synthesis of 3- or 3,28-substituted betulin derivatives with biological activity . The final product of the reaction of 28-acetylbetulin and acrylic acid under Steglich esterification conditions produced a new 3-alkenyl betulin derivative .

Drug Absorption Prediction

Studies using the Caco-2 cell monolayer are being used to predict the absorption of orally administered drugs through the human intestinal mucosa . This could be a potential application of 28-Acetylbetulin in drug development.

Synthesis of Phenylpropynoyl Derivative

A new derivative of 28-acetylbetulin containing a phenylpropynoyl moiety at the C-3 position was obtained by the Steglich method . The chemical structure of this compound has been determined through 1H NMR, 13C NMR, IR, EI MS, and HRMS .

Anticancer Activity

The synthesized compound exhibited moderate antiproliferative activity against P388 cells (IC 50 = 35.51 µM) . This suggests that 28-Acetylbetulin could have potential applications in cancer treatment.

In Silico Analysis

The in silico analysis showed that the title compound meets the criteria of Veber’s rule . This rule is used in drug discovery to predict the drug-likeness of a compound, suggesting another potential application of 28-Acetylbetulin in pharmaceutical research.

Oral Drug-likeness Prediction

The parameter values determined by Lipinski are the criteria for the selection of substances with the best solubility in the prediction of oral-drug-likeness . This could be another potential application of 28-Acetylbetulin in drug development.

Future Directions

28-Acetylbetulin shows potential for biological activity and is a good starting compound for the synthesis of 3- or 3,28-substituted betulin derivatives . Future research could focus on exploring its potential applications in medicine, particularly its anti-inflammatory and anticancer activities .

properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHMMQVMNVWPV-VFUWXHBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

28-Acetylbetulin

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